N-(2H-1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide” is a complex organic compound that features a benzodioxole ring and a benzothiadiazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S2/c17-9-1-3-11-14(5-9)27(22,23)20-16(19-11)26-7-15(21)18-10-2-4-12-13(6-10)25-8-24-12/h1-6H,7-8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCJTFIXDUCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives and benzothiadiazine derivatives. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzodioxole or benzothiadiazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with benzodioxole and benzothiadiazine rings are often investigated for their potential as enzyme inhibitors or receptor modulators. They might exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-acetamide: A simpler analog with potential biological activity.
7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine: A related compound with similar structural features.
Uniqueness
The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide” lies in its combined structural motifs, which might confer unique biological activities or chemical reactivity compared to its simpler analogs.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a benzothiadiazine derivative. Its molecular formula is .
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 367.81 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| LogP | 3.5 (octanol-water partition coefficient) |
The compound exhibits biological activity primarily through its interaction with specific protein targets involved in cell signaling pathways. It has been shown to inhibit certain kinases that play crucial roles in tumor growth and metastasis.
Inhibition of Src Family Kinases (SFKs)
Research indicates that compounds similar to this compound demonstrate high selectivity for SFKs, which are non-receptor tyrosine kinases implicated in cancer progression. For instance, AZD0530, a related compound, has shown significant inhibitory effects on c-Src and Abl kinases at low nanomolar concentrations .
Case Studies
- In Vivo Studies :
- Pharmacokinetics :
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have shown that it can effectively reduce the viability of several cancer cell lines.
Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HCT116 (Colon Cancer) | 10 |
These values suggest moderate cytotoxicity against the tested cancer cell lines.
Q & A
Basic: What synthetic routes are recommended for producing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a benzodioxol-5-amine derivative with a sulfanyl-acetamide intermediate. For example, describes a procedure using triethylamine as a base and chloroacetyl chloride in dioxane, followed by recrystallization from ethanol-DMF. To optimize yields:
- Solvent selection: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Catalyst use: DMAP (4-dimethylaminopyridine) can accelerate acylation reactions, as noted in .
- Temperature control: Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions.
Post-synthesis purification via column chromatography or recrystallization (as in ) enhances purity .
Basic: What analytical techniques are critical for confirming the molecular structure and purity?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies protons and carbons in the benzodioxol and benzothiadiazin moieties.
- Mass spectrometry (HRMS): Confirms molecular weight (e.g., used HRMS for carboxamide derivatives).
- X-ray crystallography: Resolves crystal packing and stereochemistry (e.g., utilized this for triazole-sulfanyl derivatives).
- HPLC: Validates purity (>95% recommended for biological assays, as in ) .
Advanced: How does the sulfanyl-benzothiadiazin moiety influence redox activity or receptor binding?
Methodological Answer:
The 1,2,4-benzothiadiazin-1,1-dioxide group ( ) contributes to redox activity via sulfonyl and sulfanyl groups, which participate in radical scavenging. For receptor binding:
- Molecular docking: Model interactions with target proteins (e.g., antioxidant enzymes or kinase domains).
- SAR studies: Modify substituents on the benzothiadiazin ring (e.g., chloro groups at position 7) to assess bioactivity changes ( ).
- Electrochemical assays: Cyclic voltammetry can quantify redox potential, as applied in for antioxidant evaluation .
Advanced: What strategies improve aqueous solubility for in vitro bioassays?
Methodological Answer:
- Co-solvent systems: Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Salt formation: Introduce sodium or potassium counterions via sulfonate groups.
- Prodrug design: Temporarily esterify acetamide groups (hydrolyzed in vivo).
- Nanoparticle encapsulation: Liposomes or cyclodextrins enhance dispersion ( mentions solubility challenges in phenolic compounds) .
Advanced: How to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Purity validation: Re-analyze compound batches via HPLC ( emphasizes >95% purity).
- Control experiments: Test metabolites or degradation products (e.g., recommends abiotic/biotic stability studies).
- Statistical rigor: Apply ANOVA or Tukey’s HSD to assess significance (as in ’s split-plot design) .
Advanced: What in vivo models are suitable for pharmacokinetic profiling?
Methodological Answer:
- Rodent models: Use Sprague-Dawley rats for bioavailability studies.
- Dosing routes: Intravenous (IV) for absolute bioavailability; oral for absorption kinetics.
- Analytical methods: LC-MS/MS quantifies plasma concentrations ( used LC-MS for phenolic compounds).
- Tissue distribution: Autoradiography or mass spectrometry imaging (e.g., ’s precursor compound analysis) .
Advanced: How to design analogues with improved metabolic stability?
Methodological Answer:
- Block metabolic hotspots: Fluorinate or methylate labile positions (e.g., para to sulfanyl groups).
- Isotope labeling: Use deuterium at α-acetamide positions to slow CYP450 metabolism.
- In vitro assays: Incubate with liver microsomes (human/rat) to identify major metabolites (’s environmental fate studies provide a framework) .
Advanced: What computational tools predict interactions with biological targets?
Methodological Answer:
- Molecular dynamics (MD): Simulate binding to ATP-binding cassettes (e.g., Autodock Vina).
- QSAR models: Relate substituent electronegativity to IC₅₀ values ( ’s antioxidant QSAR).
- Machine learning: Train models on PubChem BioAssay data (exclude benchchem.com per guidelines) .
Basic: How to quantify this compound in environmental or biological matrices?
Methodological Answer:
- Sample prep: Solid-phase extraction (C18 columns) for serum or soil samples.
- Detection: UPLC-UV at λ=254 nm (benzothiadiazin absorption) or LC-MS/MS (’s phenolic compound protocol).
- Calibration: Use deuterated internal standards (e.g., d₃-acetamide) to correct matrix effects .
Advanced: What mechanistic studies elucidate its anti-inflammatory or anticancer effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
